[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol
Description
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol: is a compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Properties
IUPAC Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-11(13-8-12-9)6-14-5-3-2-4-10(14)7-15/h8,10,15H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERVZUSDXAZSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol can be achieved through the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reaction involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) at low temperatures. The mixture is stirred overnight at room temperature and then heated to 50°C for an hour before being quenched with water and filtered .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the imidazole ring or the piperidine ring, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced imidazole or piperidine derivatives.
Substitution: Introduction of various functional groups on the imidazole ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of imidazole and piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Imidazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, which can be explored further with this compound.
Industry: In the chemical industry, the compound can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate.
Mechanism of Action
The mechanism of action of [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1-methyl-1H-imidazole-4-carboxylic acid: A precursor in the synthesis of the compound.
4-piperidinemethanol: A related compound with a piperidine ring and a hydroxyl group.
Metronidazole: An imidazole derivative with antimicrobial properties.
Uniqueness: The uniqueness of [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol lies in its combined structure of imidazole and piperidine rings. This dual functionality allows for diverse chemical reactions and potential applications in various fields. The presence of both rings can enhance the compound’s biological activity and reactivity compared to similar compounds with only one of these rings.
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